5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
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Overview
Description
5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a heterocyclic compound with the molecular formula C8H9ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3-dihydro-7-methyl-1H-pyrido[3,4-B][1,4]oxazine with suitable reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar structure but with an iodine atom instead of chlorine.
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Similar functional groups but different core structure.
Uniqueness
5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6-7(8(9)11-5)12-3-2-10-6/h4,10H,2-3H2,1H3 |
InChI Key |
KJQUNRCAFJZEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)OCCN2 |
Origin of Product |
United States |
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